Cas no 2229546-37-4 (N-ethyl-3-(prop-2-yn-1-yl)benzamide)

N-ethyl-3-(prop-2-yn-1-yl)benzamide structure
2229546-37-4 structure
商品名:N-ethyl-3-(prop-2-yn-1-yl)benzamide
CAS番号:2229546-37-4
MF:C12H13NO
メガワット:187.237723112106
CID:6168268
PubChem ID:165721816

N-ethyl-3-(prop-2-yn-1-yl)benzamide 化学的及び物理的性質

名前と識別子

    • N-ethyl-3-(prop-2-yn-1-yl)benzamide
    • EN300-1745765
    • 2229546-37-4
    • インチ: 1S/C12H13NO/c1-3-6-10-7-5-8-11(9-10)12(14)13-4-2/h1,5,7-9H,4,6H2,2H3,(H,13,14)
    • InChIKey: KJOFQDLZWKGDNR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=C(CC#C)C=1)NCC

計算された属性

  • せいみつぶんしりょう: 187.099714038g/mol
  • どういたいしつりょう: 187.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 29.1Ų

N-ethyl-3-(prop-2-yn-1-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1745765-10.0g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
10g
$4974.0 2023-06-03
Enamine
EN300-1745765-0.1g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
0.1g
$1019.0 2023-09-20
Enamine
EN300-1745765-0.5g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
0.5g
$1111.0 2023-09-20
Enamine
EN300-1745765-0.25g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
0.25g
$1065.0 2023-09-20
Enamine
EN300-1745765-2.5g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
2.5g
$2268.0 2023-09-20
Enamine
EN300-1745765-5g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
5g
$3355.0 2023-09-20
Enamine
EN300-1745765-0.05g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
0.05g
$972.0 2023-09-20
Enamine
EN300-1745765-5.0g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
5g
$3355.0 2023-06-03
Enamine
EN300-1745765-1.0g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
1g
$1157.0 2023-06-03
Enamine
EN300-1745765-10g
N-ethyl-3-(prop-2-yn-1-yl)benzamide
2229546-37-4
10g
$4974.0 2023-09-20

N-ethyl-3-(prop-2-yn-1-yl)benzamide 関連文献

N-ethyl-3-(prop-2-yn-1-yl)benzamideに関する追加情報

N-Ethyl-3-(prop-2-yn-1-yl)benzamide: A Comprehensive Overview

N-Ethyl-3-(prop-2-yn-1-yl)benzamide, with the CAS number 2229546-37-4, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique structure featuring an ethyl group and a propargyl moiety attached to a benzamide backbone, exhibits intriguing chemical properties and potential applications. Recent advancements in synthetic methodologies and its incorporation into advanced materials have further underscored its importance in contemporary chemical research.

The molecular structure of N-Ethyl-3-(prop-2-yn-1-yli)benzamide is defined by the presence of a benzene ring substituted with an amide group at the para position and a propargyl group at the meta position. The ethyl group attached to the nitrogen atom of the amide further enhances the compound's stability and reactivity. This configuration not only imparts unique electronic properties but also facilitates various chemical transformations, making it a valuable building block in organic synthesis.

Recent studies have highlighted the role of N-Ethyl substituents in modulating the electronic properties of aromatic systems. The introduction of an ethyl group in this compound has been shown to influence its solubility, reactivity, and thermal stability. Furthermore, the presence of a propargyl group introduces additional functional versatility, enabling participation in click chemistry reactions and other conjugate addition processes. These attributes make N-Ethyl-substituted benzamides highly sought after in drug discovery and material synthesis.

In terms of physical properties, N-Ethyl-substituted benzamides exhibit a melting point range that is favorable for various synthetic applications. The compound's solubility in common organic solvents facilitates its use in solution-phase reactions, while its stability under mild conditions ensures ease of handling. Recent research has also explored its spectroscopic characteristics, revealing insights into its electronic transitions and vibrational modes, which are critical for applications in optoelectronics and sensing technologies.

The synthesis of N-Ethyl-substituted benzamides has evolved significantly with the advent of modern catalytic methods. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have enabled efficient construction of this compound from readily available precursors. Additionally, advancements in organocatalysis have provided alternative routes for its preparation, offering greater control over stereochemistry and regioselectivity.

Applications of N-Ethyl-substituted benzamides span across multiple domains. In pharmaceutical chemistry, these compounds serve as valuable intermediates in the synthesis of bioactive molecules targeting various therapeutic areas. Their ability to modulate enzyme activity and cellular signaling pathways makes them promising candidates for drug development. In materials science, their incorporation into polymer systems has led to novel materials with enhanced mechanical and optical properties.

Recent breakthroughs have also explored the use of N-Ethyl-substituted benzamides in click chemistry for constructing complex molecular architectures. The propargyl group's ability to undergo [2+1] cycloadditions with azides has enabled rapid assembly of functional molecules with high precision. This approach has found applications in drug delivery systems and nanotechnology.

In conclusion, N-Ethyl-substituted benzamides represent a class of compounds with immense potential across diverse fields. Their unique structural features, coupled with recent advancements in synthetic methodologies and application-oriented research, position them as key players in modern chemical innovation.

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